Topiroxostat

Descripción general

Descripción

Topiroxostat is a selective xanthine oxidase inhibitor developed for the treatment and management of hyperuricemia and gout . It regulates purine metabolism, and inhibition of the enzyme results in efficacious reduction of serum urate levels . It was approved for therapeutic use in Japan in 2013 and is marketed under the names Topiloric and Uriadec .

Synthesis Analysis

The synthesis of this compound involves adding 2-cyano-4-pyridine carboxylic acid into a reaction kettle, adding DMF, DIC N, N’ -diisopropylcarbodiimide and HOBT 1-hydroxybenzotriazole, stirring at room temperature for clearing, adding an intermediate, stirring at room temperature for 6h, and detecting by thin layer chromatography that the raw materials are completely reacted .

Molecular Structure Analysis

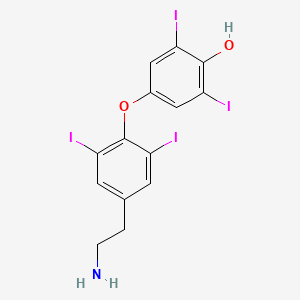

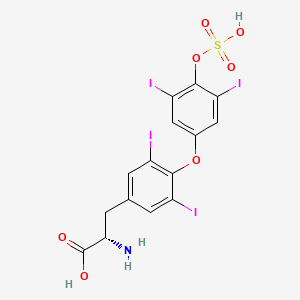

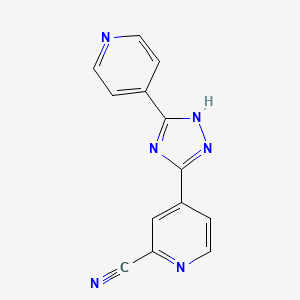

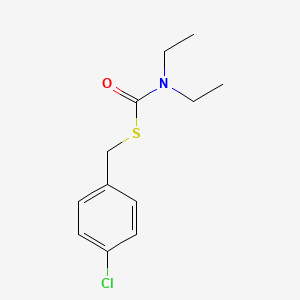

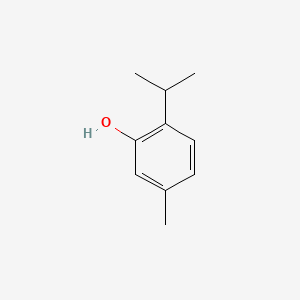

This compound has a molecular formula of C13H8N6 and a molecular weight of 248.24 g/mol . The IUPAC name is 4- (5-pyridin-4-yl-1 H -1,2,4-triazol-3-yl)pyridine-2-carbonitrile .

Chemical Reactions Analysis

This compound is an orally active and potent inhibitor of xanthine oxidoreductase (XOR). The inhibition of XOR by this compound is due to the formation of a covalent linkage to molybdenum via oxygen in the hydroxylation reaction intermediate .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H8N6 and a molecular weight of 248.24 g/mol . The IUPAC name is 4- (5-pyridin-4-yl-1 H -1,2,4-triazol-3-yl)pyridine-2-carbonitrile .

Aplicaciones Científicas De Investigación

Tratamiento de la hiperuricemia

Topiroxostat es un inhibidor selectivo de la xantina oxidasa reductasa y se utiliza para el manejo de pacientes hiperuricémicos con o sin gota . Ha demostrado eficacia para el tratamiento de la hiperuricemia .

Impacto en la rigidez arterial

this compound se ha estudiado por sus efectos en la rigidez arterial en pacientes hiperuricémicos con disfunción hepática . El estudio encontró reducciones significativas en el índice vascular cardio-tobillo (CAVI) durante la terapia con this compound en sujetos con ciertos niveles basales de alanina aminotransferasa (ALT) .

Papel en la hipertensión

El fármaco se ha comparado con el febuxostat, otro inhibidor de la xantina oxidasa reductasa, en un estudio sobre parámetros de rigidez arterial en pacientes japoneses hipertensos con hiperuricemia .

Efecto sobre la función renal

this compound se ha evaluado por su efecto sobre la función renal . Sin embargo, los cambios específicos en los parámetros de la función renal no se detallan en los resultados de la búsqueda.

Uso en disfunción hepática

Los efectos del fármaco se han examinado en individuos hiperuricémicos con hipertensión y disfunción hepática . El estudio encontró que la actividad de la xantina oxidasa reductasa en plasma aumentó en las condiciones de enfermedad hepática .

Aplicación en formulación de fármacos

this compound se ha utilizado en el desarrollo de un modelo de disolución predictivo in vivo para la formulación de liberación inmediata . Este modelo puede predecir las diferencias farmacocinéticas in vivo a través de datos de disolución in vitro .

Potencial como relajante muscular

Existe una mención de que this compound se revisa como relajante muscular , pero los detalles no están disponibles en los resultados de la búsqueda.

Mecanismo De Acción

Target of Action

Topiroxostat’s primary target is xanthine oxidase (XO) or xanthine oxidoreductase (XOR) . This enzyme plays a crucial role in purine metabolism .

Mode of Action

This compound acts as a selective xanthine oxidase inhibitor . It reduces the synthesis of uric acid by competitively inhibiting xanthine oxidase in a selective and time-dependent manner .

Biochemical Pathways

By inhibiting XOR, this compound disrupts the purine metabolic pathway, leading to a reduction in serum urate levels . This serves to reduce the concentration of insoluble urates and uric acid in tissues, plasma, and urine .

Pharmacokinetics

This compound shows rapid absorption and excretion, with a Tmax <1.6 h and T1/2 2.49–3.72 h . It is orally administered twice daily . Importantly, this compound and its metabolites are shown to be unaffected by renal complications, thus may be effective in patients with chronic kidney diseases .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in serum uric acid concentrations . This reduction in uric acid levels can help manage conditions like hyperuricemia and gout .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal complications are major comorbidities that limit the therapy of other xanthine oxidase inhibitors, but this compound and its metabolites are shown to be unaffected by these complications . This makes it potentially more effective in patients with chronic kidney diseases .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9/h1-7H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVZQGOVTLIHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206462 | |

| Record name | Topiroxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Uric acid synthesis depends on the action of xanthine oxidase activity in the conversion of hypoxanthine to xanthine, followed by the conversion of xanthine to uric acid. Xanthine oxidase consists of a molybdenum ion as cofactor in the active center that has different redox states upon substrate binding. When a substrate such as hypoxanthine or xanthine binds, xanthine oxidase hydroxylates it and molybdenum ion is reduced from hexavalent, Mo(VI), to tetravalent form, Mo(IV). Molybdenum ion is reoxidized into hexavalent state once the hydroxylated substrate, xanthine or uric acid, dissociates from the active site. Topiroxostat is shown to interact with multiple amino acid residues of the solvent channel and additionally forms a reaction intermediate by covalent binding with molybdenum (IV) ion via an oxygen atom. It also forms hydrogen bonds with molybdenum (VI) ion, suggesting that it has multiple inhibition modes to xanthine oxidase. Enhanced binding interactions to xanthine oxidase achieves delayed dissociation of topiroxostat from the enzyme. 2-hydroxy-topiroxostat, the metabolite formed by primary hydroxylation of topiroxostat by xanthine oxidase, also causes time and concentration-dependent inhibition of the enzyme. Topiroxostat is shown to inhibit ATP-binding cassette transporter G2 (ABCG2) in vitro, which is a membrane protein responsible for recovering uric acid in the kidneys and secreting uric acid from the intestines. | |

| Record name | Topiroxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

577778-58-6 | |

| Record name | Topiroxostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577778-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topiroxostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577778586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topiroxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Topiroxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOPIROXOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J877412JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Topiroxostat is a selective inhibitor of xanthine oxidoreductase (XOR) [, , , , , ]. XOR is an enzyme responsible for the final two steps in the purine degradation pathway, converting hypoxanthine to xanthine and ultimately to uric acid [, ]. By inhibiting XOR, this compound effectively reduces the production of uric acid [, , , , , ].

ANone: Inhibiting XOR with this compound leads to several downstream effects:

- Reduced serum uric acid levels: This is the primary therapeutic effect, beneficial in managing hyperuricemia and gout [, , , , ].

- Reduced oxidative stress: XOR is a significant source of reactive oxygen species (ROS) [, , , ]. This compound's inhibition of XOR helps reduce oxidative stress, potentially offering benefits in various conditions like diabetic nephropathy [, , , , ].

- Potential renoprotective effects: Studies suggest this compound may protect against kidney damage, potentially through its antioxidant effects and modulation of inflammatory pathways [, , , ].

- Possible cardiovascular benefits: While still under investigation, some studies suggest that this compound may improve vascular function and potentially offer benefits in heart failure patients with hyperuricemia [, , , , ].

A: this compound has the molecular formula C13H8N6O and a molecular weight of 264.24 g/mol [, ].

A: Yes, studies have used various analytical techniques to characterize this compound, including X-ray powder diffraction, which revealed two solid-state forms: this compound form II and this compound monohydrate [].

A: Research suggests that this compound demonstrates good stability profiles. Various studies have explored different formulations and manufacturing processes to enhance its stability, dissolution, and bioavailability [, , , , ].

A: this compound is primarily an enzyme inhibitor and does not possess inherent catalytic properties. Its primary function is to block the catalytic activity of XOR [, , ].

A: Yes, density functional theory (DFT) has been employed to understand the electronic and structural properties of this compound []. This approach helps identify its electrophilic and nucleophilic sites, providing valuable information for future research, including molecular docking studies.

A: While specific SAR studies on this compound are limited in the provided research, it's known that subtle changes in the structure of XOR inhibitors can significantly influence their potency and selectivity []. Further research exploring different this compound analogues could provide valuable insights into the relationship between its structure and its pharmacological properties.

ANone: Researchers have developed various formulations to optimize this compound's therapeutic profile, including:

- Solid dispersions: These formulations enhance the dissolution rate and bioavailability of this compound [].

- Dispersible tablets: These formulations are designed to dissolve rapidly in water, offering improved patient convenience and potentially better absorption [, ].

- Tablets with specific excipient ratios: Studies investigated different ratios of fillers, disintegrants, adhesives, and lubricants to achieve desired tablet hardness, disintegration time, and dissolution properties, ultimately influencing the drug's bioavailability and stability [, , ].

ANone: Specific information regarding SHE regulations and this compound is not directly addressed in the provided research.

A: this compound exhibits rapid absorption, reaching peak plasma concentrations in less than 1.6 hours []. It has a moderate volume of distribution and a half-life ranging from 2.49 to 3.72 hours []. The drug also demonstrates linear pharmacokinetics, meaning that its exposure (Cmax and AUC) increases proportionally with the administered dose [].

A: this compound's efficacy has been evaluated in various models:* Animal models: Rodent models of myocardial infarction, diabetic nephropathy, and sepsis-induced lung injury are used to evaluate the potential cardioprotective, renoprotective, and anti-inflammatory effects of this compound [, , , ].* Clinical Trials: Numerous clinical trials (including randomized controlled trials) have been conducted to assess this compound's safety and efficacy in managing hyperuricemia and gout in humans. These trials provide valuable data on its urate-lowering efficacy, impact on cardiovascular markers, and potential renoprotective effects [, , , , , , , ].

ANone: The provided research does not offer specific details on this compound resistance mechanisms.

A: While generally well-tolerated, this compound may cause adverse events, most commonly gout flares, abnormal liver function tests, and skin reactions [, ]. These events are typically mild to moderate in severity.

ANone: The provided research focuses primarily on this compound's pharmacological properties, clinical efficacy, and safety. It does not offer extensive information on advanced drug delivery systems, specific biomarkers, environmental impact, or other specialized areas.

A: this compound represents a significant advancement in the treatment of hyperuricemia and gout. Its development was driven by the need for alternative XOR inhibitors with improved safety and efficacy profiles compared to traditional treatments like allopurinol [, , , ].

A: The research on this compound exemplifies cross-disciplinary collaboration, integrating knowledge and techniques from pharmacology, medicinal chemistry, clinical medicine, and biochemistry to understand its mechanism of action, optimize its formulation, and assess its therapeutic potential in various disease models [, , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1683143.png)